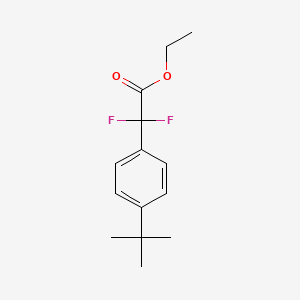

Ethyl 4-(tert-Butyl)-alpha,alpha-difluorophenylacetate

Description

Ethyl 4-(tert-Butyl)-alpha,alpha-difluorophenylacetate (CAS: 1027514-13-1) is a fluorinated aromatic ester characterized by a tert-butyl substituent at the para-position of the phenyl ring and two fluorine atoms at the alpha-carbon of the acetate group.

Properties

IUPAC Name |

ethyl 2-(4-tert-butylphenyl)-2,2-difluoroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F2O2/c1-5-18-12(17)14(15,16)11-8-6-10(7-9-11)13(2,3)4/h6-9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZGDUQNRJSHKRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)C(C)(C)C)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Condensation of Difluoroacetyl Halides with Ethyl 4-(tert-Butyl)phenylacetate

The Claisen condensation approach, adapted from the synthesis of analogous difluoroacetates, involves reacting difluoroacetyl halides (e.g., difluoroacetyl chloride or bromide) with ethyl 4-(tert-butyl)phenylacetate in the presence of alkaline catalysts. According to CN102206155A, sodium ethoxide or methoxide facilitates nucleophilic acyl substitution, yielding the target compound.

Reaction Conditions :

Mechanistic Insights :

The reaction proceeds via deprotonation of ethyl acetate by the alkaline catalyst, generating an enolate that attacks the electrophilic carbonyl carbon of the difluoroacetyl halide. Subsequent elimination of hydrogen halide (HX) forms the alpha,alpha-difluoro moiety.

Experimental Data :

| Parameter | Value | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Catalyst (NaOEt) | 68.0 g | 70.3 | 23.7 (target) |

| Difluoroacetyl Chloride | 228.5 g | - | - |

| Reaction Time | 3 hours | - | - |

Table 1: Representative data from Claisen condensation.

Transition Metal-Catalyzed Cross-Coupling Methods

Cobalt-Catalyzed Coupling of Arylzinc Reagents with Ethyl Bromodifluoroacetate

Arylzinc reagents derived from 4-tert-butylbromobenzene undergo cross-coupling with ethyl bromodifluoroacetate in the presence of cobalt(II) chloride and trans-1,2-bis(dimethylamino)cyclohexane (ligand). This method, adapted from Ambeed’s protocol for ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate, achieves high regioselectivity for the tert-butyl-substituted product.

General Procedure :

- Arylzinc Formation :

- Cross-Coupling :

Optimization Insights :

- Ligand Effects : TMEDA enhances zinc coordination, improving reaction efficiency.

- Solvent : Anhydrous THF minimizes side reactions.

Yield Data :

| Aryl Substrate | Catalyst Loading (%) | Yield (%) |

|---|---|---|

| 4-tert-butylphenyl | 5 | 65–72 |

Table 2: Cobalt-catalyzed coupling yields for tert-butyl derivatives.

Acid-Catalyzed Esterification of 4-(tert-Butyl)-alpha,alpha-difluorophenylacetic Acid

Sulfuric Acid-Mediated Esterification

The carboxylic acid precursor, 4-(tert-butyl)-alpha,alpha-difluorophenylacetic acid, is esterified with ethanol using concentrated H₂SO₄ (1–5 mol%) as the catalyst. This method, while classical, requires careful control of reaction conditions to avoid decarboxylation.

Procedure :

- Reflux the acid with excess ethanol and H₂SO₄ at 80°C for 12 hours.

- Neutralize with aqueous NaHCO₃, extract with dichloromethane, and purify via distillation.

Challenges :

- Byproduct Formation : Diethyl ether formation at higher ethanol concentrations.

- Yield : Typically 60–75%, lower than catalytic methods due to equilibrium limitations.

Comparative Analysis of Methodologies

Efficiency and Scalability

- Claisen Condensation : High scalability (patent examples use 2 L reactors) but requires stoichiometric catalysts.

- Cross-Coupling : Superior selectivity for complex aryl groups but limited to laboratory-scale due to cobalt’s cost.

- Esterification : Cost-effective for small batches but inefficient for industrial production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(tert-Butyl)-alpha,alpha-difluorophenylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The difluoroacetate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 4-tert-butylbenzoic acid.

Reduction: Formation of 4-tert-butylphenylmethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-(tert-Butyl)-alpha,alpha-difluorophenylacetate has been investigated as a potential therapeutic agent due to its structural properties that may influence biological activity.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound can exhibit significant anticancer properties. For instance, studies on related compounds have shown efficacy against breast cancer cell lines such as MCF-7 and SK-BR-3. These compounds were tested for their ability to inhibit cell growth, revealing varying degrees of potency compared to established treatments like tamoxifen and olaparib . The incorporation of the ethyl ester functionality appears to enhance membrane permeability, potentially improving bioavailability and therapeutic outcomes.

Synthesis and Reactivity

The synthesis of this compound involves several methodologies that highlight its versatility in organic synthesis.

Synthetic Pathways

- Alkoxycarbonylation Reactions : This compound can be synthesized through alkoxycarbonylation processes involving photocatalytic methods, which allow for the formation of complex structures with high efficiency .

- Radical Coupling : The compound can also be generated via radical-radical coupling reactions, which have been optimized to accommodate various functional groups on the aryl ring, indicating its adaptability in synthetic applications .

The environmental implications of using this compound are an important consideration. Fluorinated compounds can have long-lasting effects on aquatic life and may pose risks if released into the environment. It is essential to conduct thorough risk assessments when utilizing such compounds in industrial applications .

Mechanism of Action

The mechanism of action of Ethyl 4-(tert-Butyl)-alpha,alpha-difluorophenylacetate involves its interaction with specific molecular targets. The difluoroacetate group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can inhibit enzyme activity or alter the function of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Analysis

The tert-butyl, chloro, and trifluoromethyl groups at the para-position of the phenyl ring significantly influence the electronic and steric profiles of these compounds:

- The alpha,alpha-difluoroacetate moiety increases electronegativity, affecting solubility and acidity.

- Ethyl 4-Chloro-alpha,alpha-difluorophenylacetate : The chloro group (Cl) is electron-withdrawing, polarizing the aromatic ring and increasing electrophilicity. This may enhance reactivity in nucleophilic substitution reactions compared to the tert-butyl analog.

- Ethyl 4-(Trifluoromethyl)phenylacetate : The trifluoromethyl group (CF₃) combines strong electron-withdrawing effects with hydrophobicity, often improving metabolic stability and membrane permeability in drug design .

Physicochemical Properties

| Property | Ethyl 4-(tert-Butyl)-alpha,alpha-difluorophenylacetate | Ethyl 4-Chloro-alpha,alpha-difluorophenylacetate | Ethyl 4-(Trifluoromethyl)phenylacetate |

|---|---|---|---|

| Molecular Formula | C₁₄H₁₈F₂O₂ (inferred) | C₈H₅ClF₂O₂ | C₁₁H₁₁F₃O₂ |

| Molar Mass (g/mol) | ~250 (estimated) | 206.57 | 232.20 |

| Density (g/cm³) | Not reported | 1.286 ± 0.06 (Predicted) | Not reported |

| Boiling Point (°C) | Not reported | 267.1 ± 35.0 (Predicted) | Not reported |

| Storage Conditions | Likely 2–8°C (analogous to chloro derivative) | 2–8°C | Not specified |

| Key Applications | Pharmaceutical intermediates (inferred) | Agrochemicals, polymer additives | Drug synthesis (e.g., anti-inflammatory agents) |

Note: Data for the tert-butyl derivative are inferred from structural analogs and synthesis protocols .

Reactivity and Stability

- Steric Effects : The tert-butyl group in this compound likely reduces reaction rates in sterically sensitive processes (e.g., ester hydrolysis) compared to the less hindered chloro and trifluoromethyl analogs .

- Electron Effects : The trifluoromethyl group’s strong electron-withdrawing nature increases the electrophilicity of the adjacent carbonyl group, enhancing susceptibility to nucleophilic attack compared to the tert-butyl derivative .

- Fluorine Impact : The alpha,alpha-difluoroacetate moiety in both the tert-butyl and chloro derivatives lowers pKa (~1.3–2.5 for similar difluoroacetic esters), improving solubility in polar aprotic solvents .

Biological Activity

Ethyl 4-(tert-butyl)-alpha,alpha-difluorophenylacetate is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article synthesizes available research findings, including biological evaluations, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a difluorophenyl group and an ester functional group. Its molecular structure can influence its biological activity, particularly in terms of receptor interactions and metabolic stability.

Anticancer Properties

Recent studies have highlighted the anticancer properties of various derivatives related to this compound. Notably, compounds such as L-γ-methyleneglutamic acid amides have demonstrated significant efficacy against breast cancer cell lines (MCF-7, SK-BR-3, and MDA-MB-231) comparable to established treatments like tamoxifen and olaparib.

In one study, the synthesized esters (including those derived from this compound) were evaluated for their ability to inhibit cell growth in these cancer cell lines. While these compounds showed activity, they were less potent than the parent amides. Importantly, none of the tested compounds inhibited the growth of nonmalignant MCF-10A breast cells, suggesting a degree of selectivity for cancerous versus normal cells .

Pharmacokinetics

Pharmacokinetic studies provide insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound derivatives. For instance, one study reported that certain lead compounds exhibited moderate brain exposure with an apparent half-life of approximately 0.74 hours. The maximum concentration in liver tissues was significantly higher than in brain tissues, indicating preferential distribution to certain organs .

Table 1: Summary of Biological Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Comparison to Controls |

|---|---|---|---|

| This compound | MCF-7 | TBD | Less potent than tamoxifen |

| L-γ-methyleneglutamic acid amide | MCF-7 | TBD | Comparable to olaparib |

| L-γ-methyleneglutamic acid amide | SK-BR-3 | TBD | Comparable to olaparib |

| L-γ-methyleneglutamic acid amide | MDA-MB-231 | TBD | Comparable to olaparib |

Note: TBD = To Be Determined

Case Studies

Case Study 1: Breast Cancer Treatment

In a controlled study involving various derivatives of L-γ-methyleneglutamic acid amides, researchers observed that specific esters derived from this compound exhibited selective inhibition of breast cancer cell lines without affecting nonmalignant cells. This selectivity is crucial for developing targeted therapies with reduced side effects.

Case Study 2: Glioblastoma and Head and Neck Cancer

Further investigations into the efficacy of these compounds on glioblastoma cell lines (BNC3 and BNC6) and head and neck cancer cell lines (HN30 and HN31) showed promising results. The compounds effectively suppressed the growth of these cancer types in a concentration-dependent manner after both 24 and 72 hours of treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-(tert-Butyl)-alpha,alpha-difluorophenylacetate, and how are intermediates monitored?

- Answer: The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, tert-butyl esters are commonly introduced via alkylation using bromoacetic acid tert-butyl ester under reflux with a base like NaHCO₃ ( ). Intermediates are monitored using thin-layer chromatography (TLC) on silica gel 60-HF254, with ethyl acetate/hexane as the mobile phase. Purity is confirmed by GC (>98.0%) or HPLC (e.g., retention time 1.23 minutes under SQD-FA05 conditions) ( ).

Q. How is the compound characterized structurally, and what analytical methods are prioritized?

- Answer: Liquid chromatography-mass spectrometry (LCMS) is critical for confirming molecular weight (e.g., m/z 757 [M+H]+ for analogous compounds) ( ). High-resolution NMR (¹H/¹³C/¹⁹F) resolves fluorination patterns and tert-butyl group integration. X-ray crystallography may be used for conformational analysis ( ), though HPLC retention data (e.g., 1.23 minutes) provides rapid purity validation ( ).

Q. What safety precautions are required when handling fluorinated intermediates during synthesis?

- Answer: Fluorinated intermediates may release HF under hydrolysis. Use inert atmospheres (N₂/Ar), corrosion-resistant glassware, and PPE (gloves, goggles). Neutralize residues with NaHCO₃ ( ).

Advanced Research Questions

Q. How do steric effects of the tert-butyl group influence fluorination efficiency at the alpha position?

- Answer: The tert-butyl group introduces steric hindrance, reducing reaction rates in electrophilic fluorination. Optimization involves adjusting reaction temperature (e.g., -78°C to 0°C) and using Lewis acids like BF₃·OEt₂ to stabilize intermediates ( ). Kinetic studies via ¹⁹F NMR track fluorination progress ( ).

Q. What strategies resolve contradictions in HPLC/MS data for structurally similar fluorinated esters?

- Answer: Co-elution or similar retention times (e.g., 1.23 minutes in SQD-FA05) may occur for analogs. Use orthogonal methods:

- HPLC: Vary mobile phases (e.g., acetonitrile/water vs. methanol gradients).

- MS/MS fragmentation: Compare unique fragment ions (e.g., loss of tert-butyl vs. trifluoromethyl groups) ( ).

Q. How can conformational analysis inform the design of bioisosteres for this compound?

- Answer: Conformational flexibility of the phenylacetate core impacts binding affinity. Use NOESY NMR or computational docking to map spatial arrangements. Substituents like trifluoromethyl or methoxy groups ( ) are introduced to mimic steric/electronic profiles of target receptors.

Q. What methodologies optimize yield in large-scale synthesis while maintaining enantiomeric purity?

- Answer: Catalytic asymmetric fluorination with chiral ligands (e.g., BINAP) achieves enantioselectivity. Scale-up requires continuous flow reactors to control exothermic steps (e.g., tert-butyl group alkylation). Purity is maintained via fractional crystallization or preparative HPLC ( ).

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.